24, 25-Dihydroxy VD3
Overview
Description
24, 25-Dihydroxy VD3, also known as 24,25-dihydroxyvitamin D3 and (24R)-hydroxycalcidiol, is a metabolite of vitamin D3. It is closely related to 1,25-dihydroxyvitamin D3, the active form of vitamin D3. This compound was first identified in 1972 in the laboratory of Hector DeLuca and Michael F. Holick . Unlike its more active counterpart, 24,25-dihydroxycholecalciferol is considered inactive as a hormone both in vitro and in vivo .
Mechanism of Action
Target of Action
24, 25-Dihydroxy VD3, also known as 24,25-Dihydroxycholecalciferol or 24,25-DIHYDROXYVITAMIN D3, is a compound closely related to 1,25-dihydroxyvitamin D3 and is an active form of vitamin D3 . Its primary target is the intracellular calcium concentration in cells, particularly in intestinal cells .
Mode of Action
This compound interacts with its target by inhibiting the increase in intracellular calcium concentration in a dose-dependent manner . This interaction results in changes in calcium homeostasis within the cells .
Biochemical Pathways
The affected biochemical pathway primarily involves the regulation of calcium levels within the cells. By inhibiting the increase in intracellular calcium concentration, this compound affects calcium homeostasis, which is crucial for various cellular functions .
Result of Action
The result of the action of this compound is the regulation of calcium levels within the cells. By inhibiting the increase in intracellular calcium concentration, it helps maintain calcium homeostasis, which is essential for various cellular functions .
Biochemical Analysis
Biochemical Properties
24, 25-Dihydroxy VD3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzyme.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the increase in intracellular Ca2+ concentration in a dose-dependent manner .
Molecular Mechanism
The mechanism of action of this compound is complex and involves several molecular interactions. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it inhibits the increase in intracellular Ca2+ concentration, suggesting a potential role in regulating calcium homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels. For instance, it is formed from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 .
Preparation Methods
24, 25-Dihydroxy VD3 is synthesized from 25-hydroxyvitamin D3 by the action of the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase). This enzyme catalyzes most, if not all, of the reactions in the C-24/C-23 pathway of 25-hydroxyvitamin D3 metabolism . Industrial production methods involve the hydroxylation of cholecalciferol (vitamin D3) to 25-hydroxycholecalciferol in the liver, followed by further metabolism to dihydroxy metabolites in the kidney and other tissues such as the intestine and cartilage .
Chemical Reactions Analysis
24, 25-Dihydroxy VD3 undergoes various chemical reactions, including hydroxylation and oxidation. The primary reaction involves the hydroxylation of 25-hydroxyvitamin D3 by CYP24A1 to form 24,25-dihydroxycholecalciferol . This compound can also undergo further oxidation and reduction reactions, although these are less common. The major product formed from these reactions is 24,25-dihydroxycholecalciferol itself .
Scientific Research Applications
24, 25-Dihydroxy VD3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been studied for its potential role in regulating calcium and phosphate metabolism, particularly in patients with renal insufficiency and secondary hyperparathyroidism . It has also been investigated for its effects on bone formation and resorption, as well as its potential therapeutic role in conditions such as uremic osteodystrophy . In biology, it is used to study the metabolic pathways of vitamin D3 and its metabolites .
Comparison with Similar Compounds
24, 25-Dihydroxy VD3 is similar to other vitamin D3 metabolites, such as 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3. it is unique in that it is considered an inactive metabolite, whereas 1,25-dihydroxyvitamin D3 is the active form of vitamin D3 . Other similar compounds include 25,26-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol, which also play roles in the metabolic pathways of vitamin D3 .
Properties
IUPAC Name |
6-[4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKJYANJHNLEEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860685 | |
Record name | 9,10-Secocholesta-5,7,10-triene-3,24,25-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40013-87-4, 55721-11-4, 55700-58-8 | |
Record name | (3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-3,24,25-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 55721-11-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 55700-58-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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